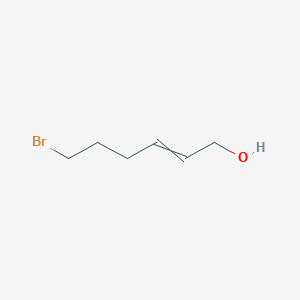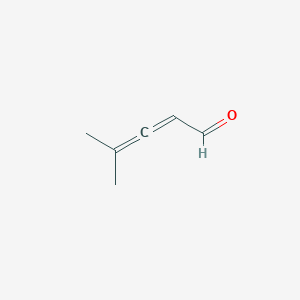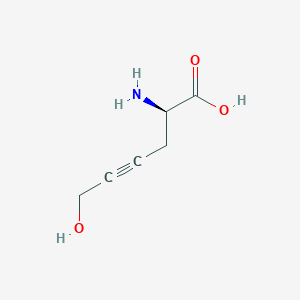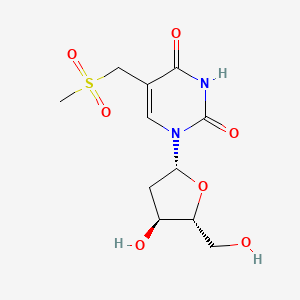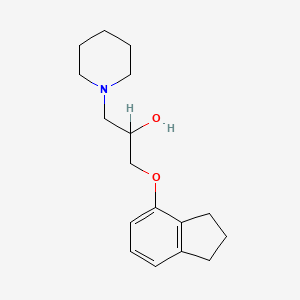![molecular formula C8HF12NS4 B14471526 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- CAS No. 71940-93-7](/img/structure/B14471526.png)
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- is a chemical compound characterized by the presence of four trifluoromethylthio groups attached to a pyrrole ring. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- involves several synthetic routes. One common method is the electrophilic fluorination of pyrrole rings, which can be achieved using reagents such as xenon difluoride. This method provides regioselective fluorination at specific positions on the pyrrole ring . Another approach involves the use of trifluoromethylation reactions, where trifluoromethylthio groups are introduced to the pyrrole ring under controlled conditions . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio groups to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the trifluoromethylthio groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and electron-withdrawing effects, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or receptors, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- can be compared with other fluorinated pyrrole derivatives, such as:
1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-: This compound has different substituents, leading to variations in chemical properties and reactivity.
2,3,4,5-Tetrakis(4-methoxyphenyl)-1H-pyrrole: The presence of methoxyphenyl groups instead of trifluoromethylthio groups results in distinct physical and chemical characteristics.
1H-Pyrrole, 1,1’-dithiobis[2,3,4,5-tetrakis[(trifluoromethyl)thio]-:
The uniqueness of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- lies in its specific substitution pattern and the presence of multiple trifluoromethylthio groups, which impart distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
71940-93-7 |
|---|---|
Molekularformel |
C8HF12NS4 |
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
2,3,4,5-tetrakis(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C8HF12NS4/c9-5(10,11)22-1-2(23-6(12,13)14)4(25-8(18,19)20)21-3(1)24-7(15,16)17/h21H |
InChI-Schlüssel |
NDDDTDLPPCDDNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NC(=C1SC(F)(F)F)SC(F)(F)F)SC(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


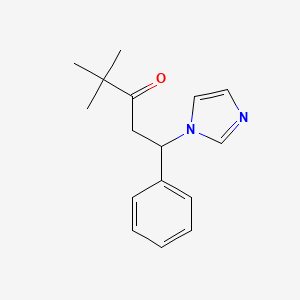
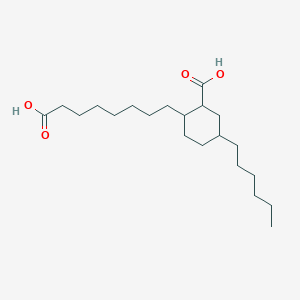
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
